5-Chloro-6-iodoquinoline
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Overview
Description
5-Chloro-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 5-Chloro-6-iodoquinoline can be achieved through several methods. One common approach involves the halogenation of quinoline derivatives. For instance, starting with 5-chloroquinoline, iodination can be carried out using iodine and an oxidizing agent such as potassium iodate under acidic conditions. Another method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a 5-chloroquinoline boronic acid derivative reacts with an iodoquinoline under palladium catalysis.
Chemical Reactions Analysis
5-Chloro-6-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like potassium iodate. Major products formed from these reactions include various substituted quinolines and biaryl compounds.
Scientific Research Applications
5-Chloro-6-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodoquinoline involves its interaction with biological targets such as enzymes and receptors. The chlorine and iodine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also interfere with DNA synthesis and repair processes, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
5-Chloro-6-iodoquinoline can be compared with other halogenated quinoline derivatives such as 5-chloro-7-iodoquinolin-8-ol and 6-chloro-4-iodoquinoline. These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities. The presence of different halogen atoms and their positions on the quinoline ring contribute to the uniqueness of each compound.
Similar compounds include:
- 5-Chloro-7-iodoquinolin-8-ol
- 6-Chloro-4-iodoquinoline
- 5-Bromo-6-iodoquinoline
These compounds are used in various applications, including medicinal chemistry and material science, similar to this compound.
Properties
IUPAC Name |
5-chloro-6-iodoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVZHYWUKWMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)I)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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